Cas no 5651-49-0 (Spiro[2-benzofuran-3,1'-cyclohexane]-1-one)

Spiro[2-benzofuran-3,1'-cyclohexane]-1-one structure
5651-49-0 structure
Product Name:Spiro[2-benzofuran-3,1'-cyclohexane]-1-one
CAS No:5651-49-0
MF:C13H14O2
MW:202.249063968658
CID:1599153
PubChem ID:254820
Update Time:2025-04-21

Spiro[2-benzofuran-3,1'-cyclohexane]-1-one Chemical and Physical Properties

Names and Identifiers

    • Spiro[2-benzofuran-3,1'-cyclohexane]-1-one
    • spiro-(cyclohexan-1,1'(3'H)-isobenzofuran)-3'-one
    • Spiro[cyclohexane-1,1'(3'H)-isobenzofuran]-3'-one
    • CTK5A5250
    • 3-spiropentamethyleneisobenzofuran-1(3H)-one
    • SureCN6427482
    • spiro[cyclohexane-1,1',(3'H)-isobenzofuran]-3'-one
    • Spiro(cyclohexane-1,1'(3'H)-isobenzofuran)-3'-one
    • 3h-spiro[2-benzofuran-1,1'-cyclohexan]-3-one
    • Spiro&lt
    • cyclohexane-1,1'(3'H)-isobenzofuran&gt
    • -3'-one
    • NCIOpen2_004766
    • AC1Q6HM3
    • 3'H-spiro[cyclohexane-1,1'-isobenzofuran]-3'-one
    • NSC79445
    • AC1L5R1V
    • spirocyclohexane-3-[1,3-dihydro-1-isobenzofuranone]
    • spiro-(cyclohexan-1,1'(3'H)-isobenzofuran)-3'-one; Spiro[cyclohexane-1,1'(3'H)-isobenzofuran]-3'-one; CTK5A5250; 3-spiropentamethyleneisobenzofuran-1(3H)-one; SureCN6427482; spiro[cyclohexane-1,1',(3'H)-isobenzofuran]-3'-one; spiro[cyclohexane-1,1'(3'H)-isobenzofuran]-3'-one; Spiro(cyclohexane-1,1'(3'H)-isobenzofuran)-3'-one; 3h-spiro[2-benzofuran-1,1'-cyclohexan]-3-one; Spiro< cyclohexane-1,1'(3'H)-isobenzofuran> -3'-one; NCIOpen
    • NSC-79445
    • spiro[cyclohexane-1,3'-isobenzofuran]-1'-one
    • BENZOIC ACID, 2-(1-HYDROXYCYCLOHEXYL)-, .GAMMA.-LACTONE
    • InChI=1/C13H14O2/c14-12-10-6-2-3-7-11(10)13(15-12)8-4-1-5-9-13/h2-3,6-7H,1,4-5,8-9H2
    • JC3I2FIL22
    • DS-012448
    • FZMWHYVNDOPIPA-UHFFFAOYSA-
    • DTXSID20205055
    • UNII-JC3I2FIL22
    • SPIRO[CYCLOHEXANE-1,1(3H)-ISOBENZOFURAN]-3-ONE
    • SCHEMBL6427482
    • 5651-49-0
    • NSC 79445
    • DB-214323
    • Spiro[1h-2-benzofuran-3,4-cyclohexane]-1-one
    • SPIRO(CYCLOHEXANE-1,1'-PHTHALAN)-3'-ONE
    • Inchi: 1S/C13H14O2/c14-12-10-6-2-3-7-11(10)13(15-12)8-4-1-5-9-13/h2-3,6-7H,1,4-5,8-9H2
    • InChI Key: FZMWHYVNDOPIPA-UHFFFAOYSA-N
    • SMILES: O1C(C2C=CC=CC=2C21CCCCC2)=O

Computed Properties

  • Exact Mass: 202.09942
  • Monoisotopic Mass: 202.099
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 0
  • Complexity: 266
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 26.3Ų

Experimental Properties

  • Density: 1.18
  • Boiling Point: 381.3°C at 760 mmHg
  • Flash Point: 160.1°C
  • Refractive Index: 1.581
  • PSA: 26.3
  • LogP: 3.01640
Recommended suppliers
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen